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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)ethanone

Cat. No.: B1302386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various analogs of 1-
(Piperidin-4-yl)ethanone. The data presented is compiled from multiple studies to facilitate the

objective assessment of these compounds and to provide detailed experimental context for

researchers in drug discovery and development.

Data Summary of Biological Activities
The biological activities of several 1-(Piperidin-4-yl)ethanone analogs and related piperidine

derivatives are summarized below. These compounds have been investigated for their

interactions with various biological targets, including receptors and enzymes, demonstrating a

wide range of pharmacological effects from potential antipsychotic to anticancer activities.
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Compound
Class

Specific
Analog(s)

Target(s)
Activity
Type

Quantitative
Data

Reference

Piperidine/Pip

erazine-

based

Compounds

2-[4-

(benzyl)-1-

piperidin-1-

yl]-1-4-(4-

phenylpipera

zin-1-

yl)ethanone

(1)

Sigma 1

Receptor

(S1R)

Agonist Ki = 3.2 nM [1]

Haloperidol

(Reference)
S1R - Ki = 2.5 nM [1]

Compound 2 S1R - Ki = 24 nM [1]

Compound 5 S1R -

Poorer ligand

than

compounds

1-4

[1]

N-(4-

piperidinyl)-2-

indolinones

Analog 1b

Nociceptin

Receptor

(NOP)

Antagonist Ke = 15 nM [2]

2-(1-(1,3,4-

thiadiazol-2-

yl)piperidin-4-

yl)ethan-1-ol

Analogs

Compound

24y

Glutaminase

1 (GLS1)
Inhibitor

IC50 = 68 nM

(>220-fold

selectivity

over GLS2)

[3]

4-

Anilidopiperid

ine Analogs

(Fentanyl-

related)

Carfentanil

μ-Opioid

Receptor

(μOR)

Agonist Ki = 0.22 nM [4]

Fentanyl μOR Agonist
Ki ≈ 1.2 - 1.4

nM
[4]
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N-

Substituted-

4-cyano-4-

phenylpiperidi

nes

N-benzyl

analog
σ1 Receptor Ligand

Subnanomola

r affinity
[5]

N-

phenylpropyl

analog

σ1 Receptor Ligand Good affinity [5]

N-isobutyl

analog
σ1 Receptor Ligand Good affinity [5]

Homopiperazi

ne Analogs of

Haloperidol

SYA 013

D2, D3, D4,

5HT1A,

5HT2A

Ligand

Ki = 43.3 nM

(D2), 158.8

nM (D3), 6.6

nM (D4),

117.4 nM

(5HT1A),

23.3 nM

(5HT2A)

[6]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and clear understanding of the presented data.

Sigma 1 Receptor (S1R) Binding Assay
The affinity of the piperidine/piperazine-based compounds for the Sigma 1 Receptor was

determined using a radioligand binding assay with rat liver homogenates. The assay was

performed in the presence of phenytoin, an allosteric modulator, to differentiate between

agonist and antagonist profiles. Phenytoin potentiates the binding of S1R agonists.[1]

Nociceptin Receptor (NOP) Binding and Functional
Assays
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Binding affinities for the NOP receptor were determined using [3H]N/OFQ as the radioligand.

For opioid receptors (μ, δ, and κ), selective agonists ([3H]DAMGO, [3H]Cl-DPDPE, and

[3H]U69593, respectively) were used. The functional activity of the compounds was assessed

by measuring the stimulation of [35S]GTPγS binding to cell membranes. For selected

compounds, this was confirmed with cAMP inhibition assays. The antagonist activity was

quantified by determining the Ke value.[2]

Glutaminase 1 (GLS1) Inhibition Assay
The inhibitory potency of the 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs against

GLS1 was determined using a kinase assay. The IC50 value, representing the concentration of

the compound required to inhibit 50% of the GLS1 activity, was calculated. The selectivity was

determined by comparing the IC50 value for GLS1 to that for GLS2.[3]

μ-Opioid Receptor (μOR) Binding Assay
The binding affinities of fentanyl analogs for the human μ-opioid receptor were measured

through competitive binding assays. These assays involved the displacement of a radiolabeled

ligand, (3H)-DAMGO, from the recombinant human μOR.[4]

Visualizations of Methodologies and Pathways
The following diagrams illustrate key experimental workflows and signaling pathways related to

the biological evaluation of 1-(Piperidin-4-yl)ethanone analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36055003/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0197734
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0197734
https://pmc.ncbi.nlm.nih.gov/articles/PMC2486414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2486414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3356581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3356581/
https://www.benchchem.com/product/b1302386#comparing-the-biological-activity-of-1-piperidin-4-yl-ethanone-analogs
https://www.benchchem.com/product/b1302386#comparing-the-biological-activity-of-1-piperidin-4-yl-ethanone-analogs
https://www.benchchem.com/product/b1302386#comparing-the-biological-activity-of-1-piperidin-4-yl-ethanone-analogs
https://www.benchchem.com/product/b1302386#comparing-the-biological-activity-of-1-piperidin-4-yl-ethanone-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1302386?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

